molecular formula C15H21N3OS B5423775 3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B5423775
M. Wt: 291.4 g/mol
InChI Key: OFDUPFAUANTZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances the compound’s stability and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .

Properties

IUPAC Name

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-13-3-10-4-14(2,6-13)8-15(5-10,7-13)11(19)17-12-18-16-9-20-12/h9-10H,3-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDUPFAUANTZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NN=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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